Neocarzinostatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

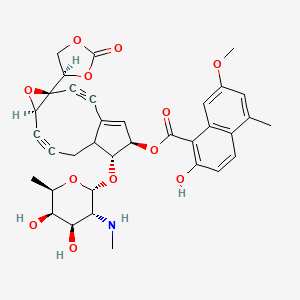

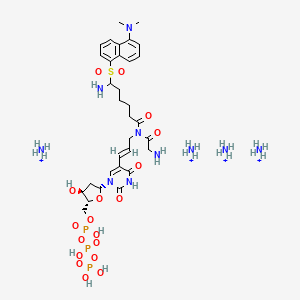

La neocarzinostatina es una cromoproteína macromolecular enediína antibiótica antitumoral secretada por la bacteria Streptomyces macromomyceticus . Está compuesta por dos partes: un cromóforo lábil y una proteína de 113 aminoácidos a la que el cromóforo se une de forma estrecha y no covalente . El cromóforo es un potente agente dañino del ADN, mientras que el componente proteico estabiliza el cromóforo y facilita su entrega al ADN diana .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La biosíntesis de la neocarzinostatina implica un grupo de genes que incluye dos vías independientes de sintasa de poliquetidos de tipo I iterativa y de biosíntesis de azúcares desoxigenados . El primer gen de sintasa de poliquetidos de tipo I, NcsE, codifica la porción enediína .

Métodos de producción industrial: La producción industrial de neocarzinostatina típicamente involucra la fermentación de Streptomyces macromomyceticus bajo condiciones controladas para optimizar el rendimiento del antibiótico . El caldo de fermentación luego se somete a varios pasos de purificación, que incluyen extracción con solventes, cromatografía y cristalización, para aislar el compuesto puro .

Análisis De Reacciones Químicas

Tipos de reacciones: La neocarzinostatina experimenta varios tipos de reacciones químicas, que incluyen:

Reducción: El anillo epóxido en el cromóforo se puede abrir en condiciones reductoras presentes en las células.

Sustitución: El cromóforo puede sufrir reacciones de sustitución nucleofílica, particularmente las que involucran tioles.

Reactivos y condiciones comunes:

Compuestos de tiol: Se utilizan para activar el cromóforo e inducir la escisión del ADN.

Agentes reductores: Como el borohidruro de sodio, que se utiliza para abrir el anillo epóxido.

Principales productos formados:

Especies biradicales: Se forman durante la ciclación de Bergman, que posteriormente escinde el ADN.

Roturas de cadena de ADN: Resultan de la interacción de la especie biradical con el ADN.

Aplicaciones Científicas De Investigación

La neocarzinostatina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La neocarzinostatina ejerce sus efectos a través del siguiente mecanismo:

Escisión del ADN: La especie biradical abstrae átomos de hidrógeno del azúcar desoxirribosa en el ADN, lo que resulta en la escisión de la cadena.

Dianas moleculares: La diana molecular principal es el ADN, donde el cromóforo induce daño oxidativo y roturas de cadena.

Vías involucradas: La activación de la neocarzinostatina involucra las vías dependientes e independientes de los tioles, ambas conduciendo a la formación de especies reactivas que escinden el ADN.

Comparación Con Compuestos Similares

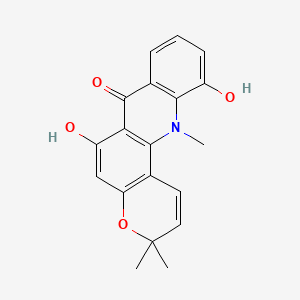

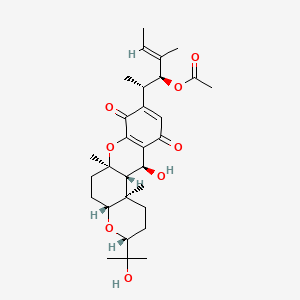

La neocarzinostatina es única entre los antibióticos enediína debido a su estructura específica y mecanismo de acción. Compuestos similares incluyen:

Kedarcidina: Otro antibiótico cromoproteico con una estructura central enediína similar.

Esperamicina: Un antibiótico enediína con un mecanismo diferente de escisión del ADN.

Dynemicina: Un antibiótico híbrido enediína con moieties tanto de antraquinona como de enediína.

La neocarzinostatina destaca por su alta afinidad por el ADN y su potente actividad de daño al ADN, lo que la convierte en una herramienta valiosa tanto en la investigación como en los entornos clínicos .

Propiedades

Fórmula molecular |

C35H35NO12 |

|---|---|

Peso molecular |

661.6 g/mol |

Nombre IUPAC |

[(4S,6R,11R,12R)-11-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-[(4R)-2-oxo-1,3-dioxolan-4-yl]-5-oxatricyclo[8.3.0.04,6]tridec-1(13)-en-2,7-diyn-12-yl] 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate |

InChI |

InChI=1S/C35H35NO12/c1-16-12-19(42-4)14-22-20(16)8-9-23(37)27(22)32(40)45-24-13-18-10-11-35(26-15-43-34(41)46-26)25(48-35)7-5-6-21(18)31(24)47-33-28(36-3)30(39)29(38)17(2)44-33/h8-9,12-14,17,21,24-26,28-31,33,36-39H,6,15H2,1-4H3/t17-,21?,24-,25-,26-,28-,29+,30-,31-,33-,35+/m1/s1 |

Clave InChI |

BLXZMHNVKCEIJX-PNKAXBHOSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O |

SMILES isomérico |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](C=C3C2CC#C[C@@H]4[C@@](O4)(C#C3)[C@H]5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)O)NC)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O |

Sinónimos |

Neocarzinostatin Zinostatin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1R,2S,3S,5Z,7S,8S,13S,17R,18R,19R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1234600.png)

![1-[(2r)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-Dichlorophenyl)ethyl]-1h-Imidazole](/img/structure/B1234601.png)

![3-[3-(4-Tert-butylphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1234602.png)

![methyl 4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1234604.png)

![2-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]pyrazole-3-carboxamide](/img/structure/B1234608.png)

![17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1234615.png)